Diphosphine palladium(0)

Oxidative Addition DFT Calculation Activation Strain Analysis

Diphosphine palladium(0), with the formula Pd(PH3)2, is a zerovalent palladium complex featuring two simple phosphine (PH3) ligands. This compound serves as a fundamental model system in computational chemistry to probe the intrinsic reactivity of palladium(0) centers without the confounding steric and electronic effects of bulkier ligands.

Molecular Formula H6P2Pd
Molecular Weight 174.42 g/mol
CAS No. 78452-79-6
Cat. No. B14445766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphine palladium(0)
CAS78452-79-6
Molecular FormulaH6P2Pd
Molecular Weight174.42 g/mol
Structural Identifiers
SMILESP.P.[Pd]
InChIInChI=1S/2H3P.Pd/h2*1H3;
InChIKeyAEGVXRFFNDYKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphosphine Palladium(0) (CAS 78452-79-6): A Simplified Pd(0) Model System for Mechanistic and Precursor Studies


Diphosphine palladium(0), with the formula Pd(PH3)2, is a zerovalent palladium complex featuring two simple phosphine (PH3) ligands. This compound serves as a fundamental model system in computational chemistry to probe the intrinsic reactivity of palladium(0) centers without the confounding steric and electronic effects of bulkier ligands [1]. Its well-defined, minimal ligand sphere makes it a valuable precursor for generating highly active, low-coordinate palladium species in situ or for studying elementary catalytic steps like oxidative addition, where rigorous electronic comparisons are required [2].

Why Pd(PH3)2 Cannot Be Directly Substituted with Common Pd(0) Precursors Like Pd(PPh3)4 or Pd2(dba)3


The catalytic activity of Pd(0) species is fundamentally governed by the steric and electronic nature of its ligand environment. Generic substitution fails because even small changes in ligand structure lead to discrete, quantifiable shifts in key activation barriers. For example, computational studies demonstrate that the barrier for oxidative addition of a C–Cl bond increases systematically along the series Pd (no ligands) < Pd(PH3) < Pd(PH2C2H4PH2) < Pd(PH3)2, a trend directly attributed to the increasing stability and rigidity imparted by each subsequent ligand [1]. This means Pd(PH3)2 occupies a unique reactivity niche, being more stable and thus selective than a naked Pd atom or monoligated species, but far less sterically congested than commercial catalysts bearing bulky phosphines, which can dramatically alter or inhibit reactivity with demanding substrates.

Quantitative Reactivity Differentiation of Diphosphine Palladium(0) from Key Analogs


Computational Barrier for C–Cl Oxidative Addition: Pd(PH3)2 vs. Monoligated Pd(PH3) and Bare Pd

Density functional theory (DFT) calculations at the ZORA-BLYP/TZ2P level reveal a clear trend in activation barriers for the oxidative addition of chlorobenzene (PhCl). The barrier increases with increasing ligand saturation on the palladium center: bare Pd has the lowest barrier, followed by the monoligated Pd(PH3), and is highest for the bis-ligated target compound Pd(PH3)2. This quantifiable difference confirms that Pd(PH3)2 is a more stable, less reactive species in its ground state, requiring a distinct kinetic profile to enter the catalytic cycle [1].

Oxidative Addition DFT Calculation Activation Strain Analysis

Predictive Reactivity for Aryl Halide Cross-Coupling: Explaining Pd(PPh3)4 Yields via Pd(PH3)2 Model

A DFT study modeled the Pd(PPh3)4-catalyzed [3+2] cycloaddition using Pd(PH3)2 as the active catalytic species. The energetic span analysis showed that for a substrate with R=Me, the free energy barrier (δE) was 9.5 kJ/mol lower than for R=H. This difference translates to a calculated Turnover Frequency (TOF) ratio (TOF_Me/TOF_H) of approximately 18 at 120 °C. This computational result directly mirrors the experimental observation of a significantly higher yield for the R=Me substrate when using Pd(PPh3)4, validating Pd(PH3)2 as a quantitatively relevant model for predicting and rationalizing the performance of synthetic catalysts [1].

Suzuki-Miyaura Coupling DFT Modeling Turnover Frequency

Ligand Effect on C–X Bond Activation Selectivity: Pd(PH3)2 vs. Bidentate Diphosphine Pd(PH2C2H4PH2)

The same computational study on arylic C–X bond activation demonstrates that the barrier ordering for different C–X bonds (C–Cl, C–H, C–C) is conserved across the model series Pd, Pd(PH3), Pd(PH3)2, and Pd(PH2C2H4PH2). However, the absolute barrier heights and the energy gaps between them are systematically altered. The target compound Pd(PH3)2 exhibits a distinct reactivity profile compared to the chelating analog Pd(PH2C2H4PH2), suggesting that the rigid, cis-chelating bidentate ligand imposes a different geometric constraint on the transition state, which can be exploited for controlling chemoselectivity [1].

C–H Activation Chemoselectivity Bidentate Ligand Effect

Comparative Reactivity in Si–X Bond Activation: Pd(PH3)2 vs. Pt(PH3)2

An ab initio MO/MP4 study contrasting Pd(PH3)2 and Pt(PH3)2 reactivity toward Si–X bonds (X = H, C, Si) provides a direct quantitative comparison across group 10 metals. The oxidative addition of Si–X bonds to Pd(PH3)2 was found to be significantly less exothermic (or more endothermic) than the corresponding reactions with Pt(PH3)2. This fundamental difference in thermodynamic driving force positions Pd(PH3)2 as a more challenging but potentially more controllable catalyst for silylation chemistry, where excessive reactivity can lead to decomposition [1].

Si–X Activation Ab Initio Calculation Metal Effect

High-Value Application Scenarios for Diphosphine Palladium(0) Based on Quantitative Evidence


Computational Pre-Screening for Cross-Coupling Catalyst Design

Pd(PH3)2 serves as an essential, minimalist benchmark for Density Functional Theory (DFT) studies aiming to isolate electronic effects in catalytic cycles. As demonstrated, its computed TOF ratios directly correlate with experimental yields for synthetically relevant Pd(PPh3)4 systems [2]. Researchers can use Pd(PH3)2 models to rapidly screen substrate scope and predict reaction outcomes before synthesizing complex, expensive phosphine ligands, accelerating the design-make-test cycle.

Mechanistic Probe for Ligand-Driven Chemoselectivity

The wider energy separation between C–X activation barriers on Pd(PH3)2 compared to monoligated or chelating analogs makes it a powerful computational probe for dissecting the origins of chemoselectivity [1]. This allows physical organic chemists to computationally decouple steric from electronic influences and design new catalytic systems where selective C–Cl activation over C–H activation is paramount.

Controlled Precursor for In-Situ Generation of Highly Active Pd(0) Species

Unlike air-sensitive and commercially complex pre-catalysts like Pd(PtBu3)2, Pd(PH3)2 represents a more thermodynamically stable resting state due to its higher oxidative addition barriers [1]. This allows for its potential use as a well-defined precursor that can be activated on-demand via ligand exchange with desired bulky phosphines or NHCs in the reaction mixture, ensuring a consistent and high concentration of the active monoligated Pd(0) species, a concept supported by its position in the computational reactivity series.

Training Model for Advanced Computational Chemistry Methods

Due to its manageable electronic size and the wealth of high-level comparative computational data available (e.g., precise barrier heights vs. bare Pd and Pt analogs [1][3]), Pd(PH3)2 is an ideal subject for benchmarking new computational methodologies or for graduate-level education in applied DFT and reaction mechanism elucidation. The quantitative trends provide unambiguous teaching points for ligand-additive effects and metal-identity influences.

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